Lesinurad Impurity 9 (Lesinurad Impurity E) Lesinurad Impurity 9 (Lesinurad Impurity E)
Brand Name: Vulcanchem
CAS No.: 1210330-64-5
VCID: VC0194914
InChI: InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20)
SMILES: C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O
Molecular Formula: C14H10BrN3O2S
Molecular Weight: 364.22

Lesinurad Impurity 9 (Lesinurad Impurity E)

CAS No.: 1210330-64-5

Cat. No.: VC0194914

Molecular Formula: C14H10BrN3O2S

Molecular Weight: 364.22

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lesinurad Impurity 9 (Lesinurad Impurity E) - 1210330-64-5

Specification

CAS No. 1210330-64-5
Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22
IUPAC Name 2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20)
SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O

Introduction

Chemical Structure and Properties

Lesinurad Impurity 9 is structurally related to the parent compound Lesinurad. While comprehensive details about its specific chemical structure remain limited in publicly available literature, pharmaceutical impurities typically represent structural variants of the parent molecule. These can include:

  • Reaction intermediates remaining from synthesis

  • Starting materials or reagents

  • By-products from side reactions during manufacturing

  • Degradation products formed during storage

Based on conventional naming patterns in pharmaceutical chemistry, the designation "Impurity 9" or "Impurity E" likely refers to its elution order in chromatographic analysis or its significance in quality control processes. Chemical characterization of this impurity would typically involve advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

Pharmacological Considerations

Understanding the potential pharmacological activity of Lesinurad Impurity 9 requires consideration of the parent compound's mechanism of action. Lesinurad primarily inhibits URAT1 and OAT4 transporters in the kidney, which are responsible for uric acid reabsorption.

Studies have demonstrated Lesinurad's inhibitory effects on various transporters at different concentrations. For example, at 3 μM, Lesinurad showed 25% inhibition of URAT1, increasing to 80% inhibition at 30 μM . Similar effects were observed with other transporters, as shown in the following table extracted from interaction studies:

TransporterInhibition at 3 μM LesinuradInhibition at 30 μM LesinuradIC50 (μM)Clinically Relevant
URAT125%80%Not providedNot provided
OATP1B125%80%9.3Yes
OATP1B321%49%43.1Minor
OCT136%58%13.7Yes

Future Research Directions

The current understanding of Lesinurad Impurity 9 remains limited, highlighting several important areas for future research:

  • Structural elucidation using advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully characterize its chemical identity

  • Development of specialized analytical methods specifically optimized for detecting and quantifying Lesinurad Impurity 9 in both drug substance and drug product

  • Investigation of formation pathways to understand how this impurity arises during synthesis or degradation

  • Pharmacological profiling to determine whether Lesinurad Impurity 9 shares the therapeutic activity of Lesinurad or potentially contributes to different pharmacological effects

  • Comprehensive toxicological assessment including genotoxicity studies, general toxicity evaluations, and drug interaction potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator